Buprenorphine N-oxide

Description

Contextualization within Opioid Chemistry and Metabolism Research

Buprenorphine is a complex semi-synthetic opioid derived from thebaine, an alkaloid found in the poppy flower. nus.edu.sgnih.gov In the body, buprenorphine undergoes extensive metabolism, primarily through N-dealkylation by cytochrome P450 (CYP) 3A4 enzymes to form its principal active metabolite, norbuprenorphine (B1208861), and through glucuronidation. nih.govdrugbank.comfda.govchromatographyonline.com Another metabolic pathway is the oxidation of the tertiary amine group to form Buprenorphine N-oxide. nus.edu.sg The formation of N-oxides is a recognized pathway in the metabolism of many drugs containing tertiary amine functionalities, catalyzed by enzymes like the cytochrome P450 family. rug.nl

Research Rationale and Significance of this compound Investigation

The primary rationale for investigating this compound stems from its role as a metabolite of buprenorphine. patsnap.combiosynth.com It is a notable component found in human urine after buprenorphine administration, making its detection significant for toxicological screenings and for monitoring compliance or illicit use. biosynth.comdynacare.ca The elimination of this compound has been reported to be slower than that of the parent drug in humans. biosynth.com

Pharmacologically, this compound is of research interest because it retains an affinity for opioid receptors, similar to its parent compound. patsnap.comnus.edu.sg Studies suggest it acts as a partial agonist at the mu-opioid receptor, though with a reduced intrinsic activity compared to buprenorphine itself. patsnap.comnus.edu.sg This means that while it can bind to the receptor, its ability to produce a physiological response is diminished. nus.edu.sg Its activity at the kappa-opioid receptor is less documented but is presumed to follow a similar pattern of reduced efficacy. nus.edu.sg Understanding the unique pharmacological profile of this metabolite contributes to a more complete picture of buprenorphine's mechanism of action. nus.edu.sg

Furthermore, purified this compound serves as a critical analytical reference standard. synzeal.comlgcstandards.comlgcstandards.com Its availability is essential for the development and validation of sensitive and selective analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to accurately identify and quantify buprenorphine and its metabolites in biological matrices like urine and plasma. nih.govresearchgate.netresearchgate.net

Scope and Academic Focus of Inquiry into this compound

The academic and research focus on this compound is multifaceted, spanning several scientific disciplines. The compound is explicitly intended for research purposes only. biosynth.com

Synthetic and Medicinal Chemistry: Research in this area includes the development of methods for the synthesis of this compound, not only as an analytical standard but also as a potential intermediate in the synthesis of other opioid derivatives. chim.itresearchgate.net The study of its formation, for example via the Polonovski reaction, is part of the broader effort to develop more efficient and environmentally benign manufacturing protocols for opioid-based medicines. rug.nlcdnsciencepub.com

Analytical Chemistry: A significant area of inquiry involves the development of robust and sensitive analytical techniques for the detection and quantification of this compound in complex biological samples. tandfonline.comnih.gov This includes methods like high-performance liquid chromatography (HPLC) coupled with various detectors and liquid chromatography-mass spectrometry (LC-MS), which are essential for pharmacokinetic studies and clinical/forensic toxicology. chromatographyonline.comnih.govresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₄₁NO₅ | biosynth.comcymitquimica.comchemsrc.com |

| Molecular Weight | 483.64 g/mol | biosynth.comcymitquimica.com |

| CAS Number | 112242-17-8 | biosynth.comchemsrc.comlookchem.com |

| Appearance | Yellow Solid | lookchem.com |

| Melting Point | 206-209°C | lookchem.com |

| Storage Temperature | -20°C Freezer (Controlled Substance) | lookchem.com |

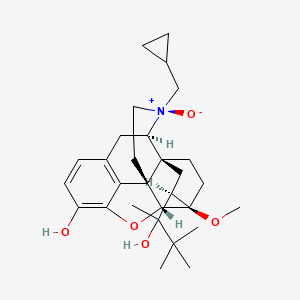

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSWHHMBOWNLKN-OJHOSZFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CC[N@@+]([C@@H]3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747234 | |

| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-17-8 | |

| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Preparative Methodologies for Buprenorphine N Oxide

Oxidative Derivatization of Buprenorphine to Buprenorphine N-Oxide

The primary route to obtaining this compound is through the direct oxidation of the tertiary amine functionality present in the buprenorphine molecule. This transformation is a key step and can be achieved using various oxidizing agents.

The N-oxidation of buprenorphine and related opiate alkaloids is commonly achieved through the use of peroxides and peroxy acids. One established method involves the use of hydrogen peroxide. researchgate.net In some procedures, meta-chloroperoxybenzoic acid (m-CPBA) is also employed for the formation of the corresponding N-oxide. rug.nl Another reagent mentioned for this transformation is magnesium bis(monoperoxyphthalate) hexahydrate. rug.nl

The reaction conditions for N-oxidation are crucial for achieving high yields and minimizing side reactions. For instance, the formation of N-oxides from opiate alkaloids can be carried out in anhydrous methanol (B129727). rug.nl The choice of solvent and temperature can influence the reaction rate and the stability of the resulting N-oxide.

| Reagent | Abbreviation | Reference |

|---|---|---|

| Hydrogen Peroxide | H₂O₂ | researchgate.net |

| meta-Chloroperoxybenzoic acid | m-CPBA | rug.nl |

| Magnesium bis(monoperoxyphthalate) hexahydrate | - | rug.nl |

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and purity. One key strategy involves the isolation of the N-oxide intermediate as its hydrochloride salt. rug.nl Treating the N-oxide with an aqueous solution of hydrochloric acid can lead to the precipitation of the HCl salt, which has been found to afford a higher yield in subsequent reactions compared to using the free amine form directly. rug.nl

This compound as an Intermediate in Buprenorphine Synthesis Pathways

This compound plays a crucial role as an intermediate in various synthetic routes, particularly in the N-demethylation of buprenorphine and its derivatives.

The Polonovski reaction and its modifications are significant in the N-demethylation of tertiary amines, including opiate alkaloids, via their N-oxides. researchgate.netchim.it In this context, this compound can be subjected to a Polonovski-type reaction to achieve N-demethylation. researchgate.net This reaction typically involves the treatment of the N-oxide with an activating agent, such as an iron salt, to facilitate the elimination of the N-methyl group. rug.nlchim.it

A modified Polonovski reaction employing iron(II) sulfate (B86663) (FeSO₄) has been reported for the N-demethylation of opiate N-oxides. rug.nlchim.it The reaction of the N-oxide hydrochloride salt with iron powder has also been shown to yield the corresponding nor-compound. mdpi.com A notable finding is the important role of the C14-hydroxyl group in the iron-mediated Polonovski reaction. rug.nl

Besides the Polonovski reaction, other methods for N-demethylation involving N-oxide intermediates have been explored. Palladium-catalyzed oxidation of tertiary amines represents an alternative strategy. chim.it For instance, the exposure of a peracylated oxymorphone to oxygen in the presence of palladium acetate (B1210297) in refluxing dioxane resulted in the formation of the corresponding amide. chim.it

Enzymatic approaches are also emerging as a promising alternative for N-demethylation in the synthesis of buprenorphine. qub.ac.ukalmacgroup.com While not directly involving the isolation of this compound, these biocatalytic methods often proceed through an N-oxide-like intermediate. For example, cytochrome P450 enzymes can catalyze N-demethylation. almacgroup.com

Characterization Techniques for Research-Grade Synthetic this compound

The structural confirmation and purity assessment of synthesized this compound are essential for its use in research and as a reference standard. synzeal.comaquigenbio.com High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for its characterization. dcu.iewhiterose.ac.uk For instance, mass analysis can confirm the addition of an oxygen atom to the buprenorphine molecule. whiterose.ac.uk ¹H NMR spectroscopy is also crucial, with characteristic shifts indicating the formation of the N-oxide. whiterose.ac.uk

Metabolic Investigations of Buprenorphine N Oxide in Preclinical and in Vitro Systems

Enzymatic Formation of Buprenorphine N-Oxide from Buprenorphine in Research Models

The conversion of the tertiary amine in buprenorphine to its N-oxide is a recognized metabolic transformation. google.com

While the cytochrome P450 system, particularly isoforms like CYP3A4 and CYP2C8, is extensively documented as the primary mediator of buprenorphine's N-dealkylation to norbuprenorphine (B1208861), specific information detailing the CYP isoforms responsible for its N-oxidation to this compound is not extensively covered in the available scientific literature. For context, studies on similar opioids like morphine and codeine have shown that they can be converted to their corresponding N-oxides by guinea pig liver microsomal preparations, which are rich in CYP enzymes. google.com However, the specific enzymes catalyzing the N-oxidation of buprenorphine have not been definitively identified.

There is currently a lack of specific research findings identifying the involvement of non-CYP enzymes, such as flavin-containing monooxygenases (FMOs), in the oxidative biotransformation of buprenorphine to this compound.

Further Biotransformation and Metabolic Fate of this compound

Detailed studies identifying the downstream metabolites of this compound, such as hydroxylated products, are not prominently available in the reviewed scientific literature. Research has largely focused on the metabolites of the parent compound, buprenorphine, and its primary metabolite, norbuprenorphine.

In Vitro Metabolic Stability and Clearance Studies of this compound in Tissue Homogenates and Cell Lines

Comparative Metabolic Profiling of this compound with Parent Compound and Other Metabolites in Preclinical Contexts

The metabolic journey of buprenorphine in preclinical and in vitro systems is predominantly characterized by two major pathways: N-dealkylation and glucuronidation. However, the formation of this compound represents an alternative, albeit less extensively studied, metabolic route. nus.edu.sg Understanding the comparative metabolic profile of this compound alongside its parent compound and other key metabolites is crucial for a comprehensive grasp of its pharmacological and toxicological significance.

Buprenorphine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform responsible for its N-dealkylation to norbuprenorphine. researchgate.netnih.govnih.gov This N-dealkylation pathway is considered a major route of biotransformation. researchgate.net Subsequently, both buprenorphine and norbuprenorphine undergo phase II metabolism through glucuronidation, forming buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, respectively. researchgate.netnih.gov

In contrast, this compound is the product of the direct oxidation of the tertiary amine in the buprenorphine molecule. nus.edu.sg This biotransformation can occur both in vivo and in vitro. nus.edu.sg While the specific enzymatic pathways leading to the formation of this compound are not as well-defined as those for N-dealkylation, it represents a distinct metabolic fate for the parent compound.

Preclinical studies, often utilizing human liver microsomes (HLMs) and recombinant CYP isoforms, have provided detailed insights into the kinetics of buprenorphine metabolism. For instance, studies with HLMs have shown that norbuprenorphine formation is a significant pathway, but other oxidative metabolites are also formed. nih.gov Research has identified the formation of hydroxylated metabolites of both buprenorphine and norbuprenorphine, indicating further oxidative processes. nih.gov

While direct, quantitative comparative studies on the rate and extent of this compound formation versus the N-dealkylation and glucuronidation pathways in various preclinical models are limited in the public domain, the existing literature allows for a qualitative comparison of these metabolic routes. The focus of most metabolic studies has been on norbuprenorphine due to its own pharmacological activity. nih.gov

The following data tables provide a comparative overview of the metabolic pathways of buprenorphine based on available research findings.

Table 1: Major Metabolic Pathways of Buprenorphine

| Metabolic Pathway | Primary Metabolite | Enzymes Involved | Description |

|---|---|---|---|

| N-dealkylation | Norbuprenorphine | CYP3A4, CYP2C8 researchgate.netnih.gov | Removal of the N-cyclopropylmethyl group, a major pathway. researchgate.net |

| Glucuronidation | Buprenorphine-3-glucuronide, Norbuprenorphine-3-glucuronide | UGT1A1, UGT2B7 (for buprenorphine); UGT1A3 (for norbuprenorphine) nih.gov | Conjugation with glucuronic acid, a major phase II pathway. nih.gov |

| N-oxidation | This compound | Not fully characterized | Direct oxidation of the tertiary amine. nus.edu.sg |

| Hydroxylation | Hydroxy-buprenorphine, Hydroxy-norbuprenorphine | CYP3A enzymes nih.gov | Addition of a hydroxyl group to the parent compound or its N-dealkylated metabolite. nih.gov |

Table 2: Comparative Profile of Buprenorphine and its Major Metabolites

| Compound | Metabolic Origin | Key Metabolic Fate |

|---|---|---|

| Buprenorphine | Parent Drug | N-dealkylation, Glucuronidation, N-oxidation, Hydroxylation nus.edu.sgresearchgate.netnih.gov |

| Norbuprenorphine | N-dealkylation of Buprenorphine researchgate.net | Glucuronidation, Hydroxylation nih.govnih.gov |

| This compound | N-oxidation of Buprenorphine nus.edu.sg | Further metabolism not extensively documented. |

| Buprenorphine-3-glucuronide | Glucuronidation of Buprenorphine nih.gov | Excretion researchgate.net |

| Norbuprenorphine-3-glucuronide | Glucuronidation of Norbuprenorphine nih.gov | Excretion researchgate.net |

Preclinical Pharmacological Characterization and Receptor Interactions of Buprenorphine N Oxide

Opioid Receptor Binding Affinity and Selectivity Profiling (In Vitro Assays)

In vitro studies have been crucial in elucidating the binding characteristics of buprenorphine N-oxide at different opioid receptors. These assays measure the affinity of the compound for the receptor, typically expressed as the inhibition constant (Ki).

This compound demonstrates a high affinity for the mu-opioid receptor (MOR). patsnap.comnus.edu.sg This interaction is a key characteristic, as the MOR is the primary target for many opioid analgesics. Like its parent compound, buprenorphine, the N-oxide derivative binds strongly to this receptor. patsnap.com However, it is suggested that this compound has a relatively low affinity for opiate receptors and would not be expected to have significant pharmacologic activity unless it is reduced back to its parent compound. google.com

Similar to its interaction with the MOR, this compound also interacts with the kappa-opioid receptor (KOR). nus.edu.sg It retains antagonistic properties at the KOR, which may contribute to mitigating certain undesirable effects associated with kappa receptor activation. patsnap.com

Studies on the parent compound, buprenorphine, have shown that it binds to delta-opioid receptors (DOR) and has been shown to activate the opioid receptor-like 1 (ORL-1/NOP) receptor. nih.govnih.gov Buprenorphine displays a 10-fold lower affinity for the delta-opioid receptor compared to the mu and kappa opioid receptors. nih.gov While specific binding data for this compound at the DOR and ORL-1/NOP receptors is not extensively detailed in the provided results, the structural similarity to buprenorphine suggests potential interactions that warrant further investigation.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Buprenorphine

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |

| Buprenorphine | 0.088 nih.gov | 0.072 nih.gov | 1.15 nih.gov |

In Vitro Functional Agonism and Antagonism Studies (e.g., cAMP modulation, GTPγS binding)

Functional assays are employed to determine not just if a compound binds to a receptor, but whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor.

Buprenorphine is characterized as a partial agonist at the MOR, meaning it activates the receptor but to a lesser degree than a full agonist. patsnap.comdrugbank.com Studies suggest that this compound also acts as a partial agonist at the MOR but with reduced intrinsic activity compared to buprenorphine. nus.edu.sg This implies that while it binds to the receptor, its ability to produce a physiological response is somewhat diminished. nus.edu.sg

In functional assays such as those measuring [³⁵S]GTPγS binding, buprenorphine has been shown to be a potent antagonist at both mu and kappa receptors. nih.gov One study indicated that buprenorphine failed to stimulate [³⁵S]GTPγS binding, but it did inhibit agonist-stimulated binding, with antagonist Ki values of 0.088 nM at MOR and 0.072 nM at KOR. nih.gov In cells expressing the cloned rat mu receptor, buprenorphine acted as a partial agonist and a potent mu antagonist. nih.gov

In cAMP inhibition assays, buprenorphine has been identified as a partial agonist at the human mu-opioid receptor. elifesciences.org While detailed studies specifically on this compound's efficacy and potency in these functional assays are not as prevalent, its characterization as a partial agonist with reduced intrinsic activity compared to buprenorphine suggests a lower efficacy. nus.edu.sg

Table 2: Functional Activity of Buprenorphine at Opioid Receptors

| Assay | Receptor | Compound | Activity | Emax (%) |

| [³⁵S]GTPγS | Mu-Opioid Receptor | Buprenorphine | Partial Agonist/Antagonist | - |

| cAMP Inhibition | Mu-Opioid Receptor | Buprenorphine | Partial Agonist | 75 elifesciences.org |

Advanced Analytical Methodologies for Buprenorphine N Oxide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the foremost analytical tool in the investigation of Buprenorphine N-oxide due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique is crucial for detecting and quantifying the compound at trace levels within complex biological systems.

The development of robust LC-MS/MS methods is a prerequisite for the accurate quantification of this compound in biological matrices such as plasma, urine, and whole blood during preclinical studies. mdpi.comnih.gov Method development involves a systematic optimization of chromatographic and mass spectrometric parameters to achieve desired sensitivity, selectivity, and throughput.

A typical method development workflow includes the selection of an appropriate chromatographic column, often a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, to achieve optimal retention and separation of this compound from the parent drug and other metabolites. spectroscopyonline.comresearchgate.net The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid), is carefully adjusted to ensure good peak shape and ionization efficiency. mdpi.com

Sample preparation is a critical step to remove matrix interferences. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.govresearchgate.net For instance, an LLE procedure might use a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) to extract the analyte from a plasma sample. mdpi.com

Validation of the developed method is performed according to international guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and matrix effect. nih.govlupinepublishers.com The lower limit of quantification (LLOQ) is a critical parameter, with methods for similar compounds achieving LLOQs in the low pg/mL to ng/mL range. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Buprenorphine Analogues

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.0 mm x 50 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Gradient | Gradient elution, optimized for separation | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 484.3) | nih.gov |

| Product Ion (Q3) | Specific fragment ions, determined during optimization | mdpi.com |

This table presents typical parameters based on methods developed for buprenorphine and its other metabolites, which would be adapted for this compound.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QTOF) MS, is a powerful tool for the identification of unknown metabolites and impurities such as this compound. chromatographyonline.comresearchgate.net Unlike triple-quadrupole systems that target specific mass transitions, HRMS instruments acquire full-scan spectra with high mass accuracy (typically <5 ppm). chromatographyonline.comsemanticscholar.org

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. chromatographyonline.com For this compound, HRMS would confirm the molecular formula C29H41NO5. nih.gov Furthermore, the fragmentation patterns obtained from MS/MS spectra on an HRMS instrument provide detailed structural information. The loss of a hydroxyl radical (-17 Da) is a characteristic fragmentation for some N-oxides and would be a key indicator for identifying this compound in a complex sample. semanticscholar.org

HRMS is particularly valuable in drug metabolism studies and in the analysis of degradation products. chromatographyonline.comoup.com It can help to distinguish between isomeric compounds that have the same nominal mass but different exact masses and fragmentation patterns. semanticscholar.org

Electrochemical Sensor Development and Voltammetric Analysis

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds like this compound. nih.govdntb.gov.ua Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the oxidation-reduction behavior of the analyte. nih.govnih.gov

The development of an electrochemical sensor for this compound would likely involve the modification of a working electrode (e.g., glassy carbon, carbon paste, or screen-printed carbon electrode) to enhance sensitivity and selectivity. nih.govresearchgate.net Modifiers such as graphene, carbon nanotubes, or molecularly imprinted polymers (MIPs) can be used to increase the electrode surface area and facilitate the electrochemical reaction. researchgate.netresearchgate.net

Research on buprenorphine has shown that it undergoes oxidation at its phenolic group and tertiary amine. researchgate.netnih.gov The oxidation of the tertiary amine to an N-oxide is a key electrochemical process. It is anticipated that this compound itself would produce a distinct electrochemical signal, likely related to the reduction of the N-oxide group or other redox processes within the molecule. The sensor's response would be optimized by adjusting parameters like pH, accumulation time, and scan rate. researchgate.net DPV is often used for quantification due to its higher sensitivity and better resolution compared to CV, with detection limits for similar compounds reaching nanomolar levels. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of research-grade samples of this compound. pharmacognosy.usethernet.edu.et While MS techniques provide information on mass and elemental composition, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its precise structure and stereochemistry.

A full suite of 1D and 2D NMR experiments would be employed for complete structural assignment.

¹H NMR: Provides information on the number of different types of protons and their connectivity. The formation of the N-oxide would be expected to cause significant downfield shifts for the protons on the carbons adjacent to the nitrogen atom (e.g., the N-cyclopropylmethyl group).

¹³C NMR: Shows the number of different types of carbon atoms. The carbons alpha to the N-oxide group would also experience a characteristic shift compared to the parent buprenorphine. scispace.com

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular framework.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together spin systems. pharmacognosy.us

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and confirming the position of the N-oxide group. pharmacognosy.uscore.ac.uk

By comparing the NMR spectra of a research sample with that of the parent buprenorphine and by analyzing the specific chemical shift changes, the structure of this compound can be definitively confirmed. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound research samples and for its isolation. lupinepublishers.comjfda-online.com A validated, stability-indicating HPLC method can separate the main compound from any impurities, including starting materials, by-products from synthesis, and degradation products. lupinepublishers.comjfda-online.com

Method development for purity assessment typically involves screening different reversed-phase columns (e.g., C18, C8) and mobile phase conditions (pH, organic solvent ratio) to achieve optimal separation. lupinepublishers.com UV detection is commonly used, and the wavelength is selected based on the UV absorbance maximum of this compound. jfda-online.comresearchgate.net

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. lupinepublishers.comjfda-online.com The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light. The HPLC method must be able to resolve the this compound peak from all the degradation products formed. lupinepublishers.comjfda-online.com

Preparative HPLC can be used for the isolation and purification of this compound from a reaction mixture to produce a high-purity research sample or reference standard. This involves using a larger column and a higher flow rate to handle larger sample loads.

Table 2: Example HPLC Parameters for Purity Assessment of Buprenorphine Analogues

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) | lupinepublishers.com |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.0) (32:68 v/v) | lupinepublishers.com |

| Flow Rate | 1.0 mL/min | lupinepublishers.com |

| Detection | UV at 230 nm or 310 nm | lupinepublishers.comjfda-online.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | mdpi.com |

This table provides an example based on methods for buprenorphine, which would serve as a starting point for method development for this compound.

Reference Standard Development and Quality Control for this compound

The availability of high-purity, well-characterized reference standards is fundamental for all quantitative and qualitative analyses of this compound. aquigenbio.comnoramco.com These standards are essential for method development and validation, quality control applications, and ensuring the accuracy and comparability of results between different laboratories. venkatasailifesciences.comsynzeal.com

The development of a this compound reference standard involves its chemical synthesis and subsequent rigorous purification, often using techniques like preparative HPLC. The purified material then undergoes comprehensive characterization to confirm its identity and purity. This characterization process typically includes:

NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure.

Mass Spectrometry: To confirm the molecular weight and elemental composition.

HPLC: To determine the chromatographic purity.

Other techniques: Such as Karl Fischer titration for water content and thermogravimetric analysis for residual solvents.

A detailed Certificate of Analysis (CoA) is provided with the reference standard, which documents the results of all characterization tests and provides a certified purity value. noramco.com Quality control of reference standards includes periodic re-testing to ensure their stability and continued suitability for use. venkatasailifesciences.com The use of N-oxide impurity standards is particularly important for assessing the oxidative stress a drug product may have undergone. lgcstandards.com Several suppliers offer this compound as a reference material, often produced under stringent quality management systems like ISO 17025. lgcstandards.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| Ammonium formate |

| Buprenorphine |

| This compound |

| Buprenorphine-d4 |

| Carbon |

| Cyclohexane |

| Ethyl acetate |

| Formic acid |

| Graphene |

| Methanol |

Stability, Degradation Kinetics, and Impurity Research of Buprenorphine N Oxide

Forced Degradation Studies (Acidic, Alkaline, Oxidative, Photolytic, Thermal Conditions)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance. However, specific research detailing the stability of Buprenorphine N-oxide under forced degradation conditions (acidic, alkaline, oxidative, photolytic, and thermal stress) is not extensively available in the public domain.

While studies on the parent compound, Buprenorphine, show it is susceptible to degradation under various stress conditions, particularly oxidative stress, direct data on the degradation profile of this compound is limited. The formation of N-oxides from parent tertiary amine drugs is often observed under oxidative conditions. For instance, research on related morphinan (B1239233) compounds has noted the formation of the corresponding N-oxide in the presence of hydrogen peroxide researchgate.net. This suggests that the conditions leading to the formation of this compound from Buprenorphine are primarily oxidative. The subsequent stability of the N-oxide under these and other stress conditions remains a subject for further investigation.

Stability in Simulated Biological and Environmental Matrices (In Vitro Studies)

This compound is recognized as a product of the metabolic conversion of Buprenorphine. nus.edu.sg This biotransformation involves an enzyme-catalyzed addition of an oxygen atom to the nitrogen of the Buprenorphine molecule. nus.edu.sg This oxidative process has been observed to occur both in vivo (within the body) and in vitro (in a laboratory setting), such as in preparations of human liver microsomes. nus.edu.sg

As a metabolite, this compound is found in human urine. biosynth.com Research indicates that the elimination of this compound from the body is slower than that of the parent Buprenorphine compound. biosynth.com While its formation in biological matrices like liver microsomes is established, detailed in vitro studies quantifying its stability over time (e.g., half-life) in simulated plasma, serum, or other biological fluids are not widely reported in the current literature. Such studies would be crucial for fully understanding its pharmacokinetic profile.

Identification and Characterization of Degradation Products

The specific degradation products that arise from this compound have not been extensively characterized in publicly available research. While the metabolic pathways of the parent drug, Buprenorphine, are well-documented—leading to metabolites like Norbuprenorphine (B1208861) and various hydroxylated and glucuronidated conjugates—the subsequent degradation pathways of this compound are less understood. researchgate.netnih.govnih.gov

Identifying and characterizing the degradation products of this compound would require subjecting the isolated compound to stress conditions and analyzing the resulting substances using techniques like liquid chromatography-mass spectrometry (LC-MS). This would be a critical step in creating a complete impurity profile for Buprenorphine drug products where the N-oxide may be present.

Kinetic Studies of this compound Formation and Degradation Pathways

Detailed kinetic studies quantifying the rate of formation of this compound from Buprenorphine under various conditions (e.g., during manufacturing or storage) and the subsequent rate of its own degradation are not thoroughly documented in the scientific literature.

Kinetic studies on the parent compound, Buprenorphine, have shown that its degradation can follow different models depending on the conditions. For example, one study found its hydrolysis in acidic and basic environments followed zero-order kinetics, while degradation in the presence of hydrogen peroxide followed first-order kinetics fda.gov.tw.

To establish the kinetic profile of this compound, research would need to be conducted to determine the reaction order, rate constants (k), and degradation half-life (t½) under specific stress conditions. This would provide valuable data for predicting its stability and shelf-life in pharmaceutical formulations.

Role of this compound as an Impurity in Buprenorphine Formulations (Research Perspective)

From a research and pharmaceutical quality perspective, this compound is recognized as a relevant impurity and potential degradation product of Buprenorphine. lgcstandards.com Impurities in pharmaceutical products can arise during synthesis, formulation, or upon storage and must be monitored and controlled to ensure the safety and efficacy of the medication. veeprho.com

The presence of this compound as an impurity is significant for several reasons:

Indication of Degradation : Its presence can signal that the parent drug, Buprenorphine, has undergone oxidative degradation. This is a critical parameter in stability testing of the final drug product.

Analytical Method Validation : Analytical methods, such as High-Performance Liquid Chromatography (HPLC), developed for Buprenorphine must be "stability-indicating." This means the method must be able to separate the main drug peak from all potential degradation products, including this compound, to accurately quantify the parent drug. lupinepublishers.com

Regulatory Compliance : Regulatory bodies require that impurities in drug substances and products are identified, quantified, and controlled within acceptable limits. This compound is available as a reference standard for use in analytical method development and validation to meet these regulatory requirements. synzeal.com

The table below summarizes the conditions under which the stability of the parent compound, Buprenorphine, has been studied, which provides context for the conditions under which this compound might be formed as a degradation product.

| Stress Condition | Reagent/Details | Duration | Temperature | Observed Buprenorphine Degradation (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.05 M HCl | 1 hr | 60°C | 2.42% |

| Alkaline Hydrolysis | 0.05 M NaOH | 1 hr | 60°C | 3.59% |

| Oxidative | 30% H₂O₂ | 1 hr | 60°C | 20.99% |

| Thermal | Dry Heat | Not Specified | 60°C | 1.35% |

| Photolytic | Sunlight | 5 hr | Ambient | 0.02% |

Emerging Research Areas and Future Directions for Buprenorphine N Oxide Investigations

Development of Novel Buprenorphine N-Oxide Analogs for Preclinical Evaluation

A significant frontier in the study of this compound is the rational design and synthesis of novel analogs for preclinical assessment. The primary objective of developing such analogs is to explore the structure-activity relationships (SAR) of this compound, aiming to modulate its pharmacokinetic and pharmacodynamic properties. Key areas of focus in the development of these novel analogs include:

Modification of Receptor Affinity and Efficacy: Research is directed towards synthesizing analogs with altered binding affinities and functional activities at various opioid receptors, including the mu-, delta-, and kappa-opioid receptors. By systematically modifying the chemical structure of this compound, researchers aim to create compounds with tailored receptor interaction profiles. For instance, subtle changes to the N-oxide moiety or other functional groups on the buprenorphine scaffold could lead to analogs with enhanced partial agonism at the mu-opioid receptor or increased antagonism at the kappa-opioid receptor.

Enhancement of Metabolic Stability: A crucial aspect of analog development is the improvement of metabolic stability. This compound itself is a product of metabolism, and understanding its subsequent metabolic fate is vital. Novel analogs are being designed to resist further metabolism, potentially leading to a longer duration of action and a more predictable pharmacokinetic profile. This could involve the introduction of chemical groups that sterically hinder metabolic enzymes or the replacement of metabolically labile parts of the molecule.

Improvement of Physicochemical Properties: The physicochemical properties of a compound, such as its solubility and lipophilicity, play a critical role in its absorption, distribution, and ability to cross the blood-brain barrier. The development of this compound analogs includes efforts to optimize these properties to enhance bioavailability and central nervous system penetration.

Preclinical evaluation of these novel analogs will involve a battery of in vitro and in vivo assays to characterize their pharmacological effects.

| Preclinical Evaluation Stage | Assays and Methodologies | Objectives |

| In Vitro Characterization | Receptor binding assays (e.g., radioligand binding), functional assays (e.g., GTPγS binding), cell-based signaling assays | To determine the affinity and efficacy of analogs at opioid receptors. |

| In Vivo Pharmacokinetics | Administration to animal models (e.g., rodents, non-human primates) followed by blood and tissue sampling and analysis. | To assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the novel analogs. |

| In Vivo Pharmacodynamics | Behavioral models of analgesia, reward, and withdrawal in animals. | To evaluate the therapeutic potential and side-effect profiles of the analogs. |

Advanced Spectroscopic and Imaging Techniques in Research

The elucidation of the structure, metabolism, and in vivo actions of this compound and its analogs heavily relies on the application of advanced analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is indispensable for the unambiguous structural characterization of newly synthesized this compound analogs. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound and its metabolites in biological matrices. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule, aiding in the identification of unknown metabolites.

Imaging Techniques:

Positron Emission Tomography (PET): PET imaging is a non-invasive technique that allows for the visualization and quantification of molecular processes in vivo. The development of radiolabeled this compound analogs ([¹¹C] or [¹⁸F] labeled) would enable researchers to study their distribution, target engagement, and receptor occupancy in the brains of living subjects, including animal models and potentially humans in the future. PET studies with radiolabeled buprenorphine have already provided valuable insights into its neuropharmacology, and similar studies with this compound analogs could illuminate their in vivo behavior. nih.gov

Magnetic Resonance Spectroscopy (MRS): MRS can be used to non-invasively measure the concentrations of certain neurochemicals in the brain. While not directly imaging the drug, it can be used to assess the downstream neurochemical effects of this compound and its analogs on brain metabolism and neurotransmitter systems.

| Technique | Application in this compound Research | Key Information Obtained |

| NMR Spectroscopy | Structural elucidation of novel analogs. | 3D molecular structure, stereochemistry. |

| Mass Spectrometry | Identification and quantification in biological samples. | Molecular weight, elemental composition, fragmentation patterns for structural confirmation. |

| PET Imaging | In vivo visualization of drug distribution and receptor binding. | Brain kinetics, receptor occupancy, target engagement. |

| MRS | Assessment of neurochemical changes in the brain. | Changes in brain metabolite and neurotransmitter levels. |

Integration of Multi-Omics Data in this compound Research

The advent of "omics" technologies provides an unprecedented opportunity to understand the complex biological effects of this compound at a systems level. The integration of genomics, proteomics, and metabolomics data can offer a holistic view of the molecular pathways modulated by this compound.

Genomics: Pharmacogenomic studies aim to identify genetic variations that influence an individual's response to a drug. For buprenorphine, genetic polymorphisms in genes encoding metabolizing enzymes (e.g., CYP3A4, UGT2B7) and opioid receptors (e.g., OPRM1) have been shown to affect its pharmacokinetics and clinical outcomes. nih.gov Similar investigations into this compound could help predict patient responses and tailor potential therapeutic applications. Genome-wide association studies (GWAS) could also uncover novel genes and pathways associated with the effects of this compound.

Proteomics: Proteomic approaches can identify and quantify changes in the protein expression profiles of cells or tissues in response to this compound exposure. This can reveal the signaling pathways and cellular processes that are most affected by the compound. For example, proteomics could be used to study changes in the expression of proteins involved in synaptic plasticity or neuroinflammation following treatment with a this compound analog.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This can provide a snapshot of the metabolic state of an organism and how it is altered by this compound. Metabolomic profiling can help to identify novel metabolic pathways for the compound and its analogs, as well as to discover biomarkers of drug exposure and effect.

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and systems biology approaches to build comprehensive models of this compound's mechanism of action.

Challenges and Opportunities in this compound Research

Despite the promising avenues of research, the investigation of this compound is not without its challenges.

Challenges:

Synthesis and Purification: The chemical synthesis of this compound and its analogs can be complex and require specialized expertise. The purification of these compounds to a high degree of purity for preclinical testing is also a significant hurdle.

Limited Commercial Availability: The lack of readily available commercial sources for this compound and its precursors can impede research progress.

In Vivo Metabolism: The in vivo conversion of buprenorphine to this compound and the subsequent metabolism of the N-oxide itself can complicate the interpretation of pharmacological studies. Differentiating the effects of the parent drug from its metabolite is a key challenge.

Opportunities:

Development of Novel Therapeutics: A deeper understanding of the pharmacology of this compound could lead to the development of new medications with improved therapeutic profiles for a variety of conditions.

Personalized Medicine: The integration of multi-omics data has the potential to enable a personalized medicine approach, where the selection and dosing of this compound-based therapies could be tailored to an individual's genetic and metabolic makeup.

Understanding Opioid Pharmacology: Research into this compound will contribute to a more comprehensive understanding of the complex pharmacology of buprenorphine and the broader class of opioid analgesics.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Buprenorphine N-oxide, and how do they influence experimental design?

- Answer : this compound (C₂₉H₄₁NO₅, MW 483.64 g/mol) is characterized by an N-oxide functional group, which alters its polarity compared to buprenorphine. This modification impacts solubility, bioavailability, and chromatographic retention times. Researchers should prioritize reverse-phase liquid chromatography (e.g., C18 columns) for separation and tandem mass spectrometry (LC-MS/MS) for quantification due to its low volatility and moderate polarity . Structural features like the cyclopropylmethyl group and epoxy moiety may influence receptor binding kinetics, necessitating molecular docking studies to assess interactions with opioid receptors.

Q. What analytical methods are validated for detecting and quantifying this compound in biological matrices?

- Answer : LC-MS/MS is the gold standard for simultaneous quantification of this compound and its metabolites in plasma or tissue samples. Method validation should include specificity, linearity (1–100 ng/mL), and recovery rates (>85%). Internal standards like deuterated analogs (e.g., buprenorphine-d4) are critical to account for matrix effects . For preclinical studies, ensure calibration curves align with the compound’s stability in solvents such as methanol-acetonitrile mixtures.

Advanced Research Questions

Q. How does this compound’s transport mechanism differ from its parent compound, and what experimental models address transporter independence?

- Answer : Unlike buprenorphine, this compound uptake in hepatic cells (e.g., HepG2, Huh7) is independent of organic cation transporter 1 (OCT1). Experimental confirmation requires:

- In vitro models : OCT1-transfected HEK293 cells vs. wild-type.

- In vivo models : OCT1-knockout mice for pharmacokinetic profiling.

Results from these models show no significant difference in hepatic concentrations, suggesting involvement of alternative transporters (e.g., OATP1B1/1B3) .

Q. What conflicting evidence exists regarding the mutagenic potential of aromatic N-oxide compounds, and how can structure-activity relationship (SAR) analysis resolve these contradictions?

- Answer : While some N-oxides (e.g., 2,6-Dimethylpyridine N-oxide) exhibit antimutagenic effects in Ames tests, others may pose genotoxic risks. SAR fingerprint analysis using hierarchical substructure searches (e.g., aromatic ring substitution patterns) can identify structural alerts. For this compound, prioritize:

- Bacterial reverse mutation assays (OECD 471) with/without metabolic activation.

- Comet assays to assess DNA damage in mammalian cells.

Discrepancies in mutagenicity data often arise from variations in oxidative stress responses or metabolic pathways .

Q. How can researchers optimize dosing regimens for this compound in preclinical models to mirror clinical outcomes?

- Answer : Dose-response studies should account for species-specific metabolism (e.g., cytochrome P450 3A4 in humans vs. CYP3A11 in mice). Key steps:

- Pharmacokinetic profiling : Measure AUC, Cₘₐₓ, and half-life in rodent plasma.

- Behavioral assays : Tail-flick test for analgesia or conditioned place preference for addiction models.

Evidence suggests higher doses (≥8 mg/kg in mice) improve treatment retention but require monitoring for off-target effects (e.g., respiratory depression) .

Q. What methodological challenges arise when correlating in vitro receptor binding data with in vivo efficacy for this compound?

- Answer : Challenges include:

- Receptor heteromerization : µ-opioid and nociceptin receptors may form complexes not replicated in cell-free assays.

- Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to quantify unbound fractions.

Advanced techniques like positron emission tomography (PET) with radiolabeled analogs (e.g., [¹¹C]-Buprenorphine N-oxide) provide direct in vivo binding data .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictory findings between in vitro and in vivo studies on this compound’s metabolic stability?

- Answer : Discrepancies often stem from interspecies differences in enzyme expression (e.g., human vs. rodent carboxylesterases). Mitigate by:

- Intersystem extrapolation factors (ISEFs) : Adjust in vitro human liver microsome data using scaling factors.

- PBPK modeling : Incorporate tissue-specific clearance rates and protein binding .

Q. What statistical approaches are recommended for multi-level modeling of this compound’s clinical implementation barriers?

- Answer : Hierarchical linear modeling (HLM) accounts for nested data (e.g., patients within clinics). Variables include provider training, institutional protocols, and patient demographics. Use mediation analysis to disentangle direct/indirect effects of factors like “lack of referral networks” on treatment adoption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.